N'-{(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}-1-phenylmethanesulfonohydrazide
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Overview
Description
N’-{(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}-1-phenylmethanesulfonohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with hydroxyl and hydroxymethyl groups, and a phenylmethanesulfonohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}-1-phenylmethanesulfonohydrazide typically involves the condensation of 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde with 1-phenylmethanesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}-1-phenylmethanesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenylmethanesulfonohydrazide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylmethanesulfonohydrazides.
Scientific Research Applications
N’-{(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}-1-phenylmethanesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}-1-phenylmethanesulfonohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Palladium(II) acetate: A catalyst used in organic synthesis.
Uniqueness
N’-{(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}-1-phenylmethanesulfonohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial effects, this compound has broader applications in chemistry and medicine. Additionally, its structure allows for diverse chemical modifications, making it a versatile tool in synthetic chemistry.
Properties
IUPAC Name |
N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-11-15(20)14(13(9-19)7-16-11)8-17-18-23(21,22)10-12-5-3-2-4-6-12/h2-8,18-20H,9-10H2,1H3/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWWLENVSZWKIX-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NNS(=O)(=O)CC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/NS(=O)(=O)CC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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